2-[2-(Chloromethyl)-4-oxo-3,4-dihydroquinazolin-3-yl]acetonitrile
Overview
Description
2-[2-(Chloromethyl)-4-oxo-3,4-dihydroquinazolin-3-yl]acetonitrile is a chemical compound with the molecular formula C11H8ClN3O and a molecular weight of 233.65 g/mol . It belongs to the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of 2-[2-(Chloromethyl)-4-oxo-3,4-dihydroquinazolin-3-yl]acetonitrile involves several steps. One common method includes the reaction of 2-aminobenzonitrile with chloroacetyl chloride to form an intermediate, which is then cyclized to produce the desired compound . The reaction conditions typically involve the use of a base such as triethylamine and a solvent like dichloromethane. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production .
Chemical Reactions Analysis
2-[2-(Chloromethyl)-4-oxo-3,4-dihydroquinazolin-3-yl]acetonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with different nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Cyclization Reactions: It can undergo cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include bases like sodium hydroxide, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[2-(Chloromethyl)-4-oxo-3,4-dihydroquinazolin-3-yl]acetonitrile has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including potential anticancer and antimicrobial agents.
Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential therapeutic uses.
Industrial Applications: It is used in the development of new materials and chemical processes due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-[2-(Chloromethyl)-4-oxo-3,4-dihydroquinazolin-3-yl]acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors, leading to various biological effects . The exact pathways and targets depend on the specific application and the derivative of the compound being studied .
Comparison with Similar Compounds
2-[2-(Chloromethyl)-4-oxo-3,4-dihydroquinazolin-3-yl]acetonitrile can be compared with other quinazoline derivatives, such as:
2-[2-(Chloromethyl)-6,7-dimethoxy-4-oxo-3,4-dihydroquinazolin-3-yl]acetonitrile: This compound has additional methoxy groups, which may alter its chemical and biological properties.
2-[2-(Chloromethyl)-4-oxo-3,4-dihydroquinazolin-3-yl]acetamide:
The uniqueness of this compound lies in its specific structure, which allows for diverse chemical modifications and applications in various fields .
Properties
IUPAC Name |
2-[2-(chloromethyl)-4-oxoquinazolin-3-yl]acetonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClN3O/c12-7-10-14-9-4-2-1-3-8(9)11(16)15(10)6-5-13/h1-4H,6-7H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVWOMMUOMALGMM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=N2)CCl)CC#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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